molecular formula C21H24BrN3O2 B3004616 2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one CAS No. 2379975-02-5

2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

Cat. No. B3004616
CAS RN: 2379975-02-5
M. Wt: 430.346
InChI Key: JTAFDURBQHVPLB-UHFFFAOYSA-N
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Description

The compound “2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one” is also known as Brorphine . It is a piperidine-based opioid analgesic compound . Brorphine was originally discovered in a 2018 paper investigating functionally biased opioid compounds, with the intention of finding safer analgesics that produce less respiratory depression than typical opioids .


Molecular Structure Analysis

The molecular structure of Brorphine includes a piperidine ring, which is a common feature in many opioid compounds . It is related in chemical structure to compounds such as benzylfentanyl and bezitramide .

Safety and Hazards

Brorphine is a potent synthetic opioid that has been encountered as both a single substance of abuse and in combination with substances such as heroin and fentanyl . Its safety profile in any animal model has never been established . Despite the lack of safety information on the compound, Brorphine has been sold as a designer drug since mid-2019 .

Future Directions

Given the potential risks associated with Brorphine, future research should focus on understanding its safety profile and developing strategies to mitigate its misuse. Additionally, further studies could explore the potential of Brorphine and similar compounds in the development of safer analgesics .

properties

IUPAC Name

2-[[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2/c22-18-6-4-15(5-7-18)12-20(26)24-10-8-16(9-11-24)14-25-21(27)13-17-2-1-3-19(17)23-25/h4-7,13,16H,1-3,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAFDURBQHVPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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